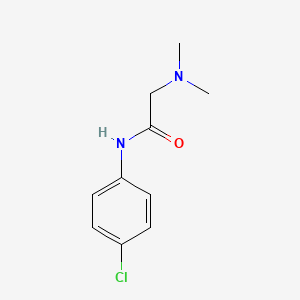
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide, also known as CCG-63802, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide selectively inhibits the PP2A enzyme by binding to its catalytic subunit. This inhibition leads to the accumulation of phosphorylated proteins, which can have various effects on cellular processes, including cell growth, differentiation, and apoptosis. The compound has been shown to have potent antitumor activity in various cancer cell lines and to induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cells by activating the caspase pathway. In addition, this compound has been shown to decrease tau protein phosphorylation in Alzheimer's disease models and to improve motor function in Parkinson's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its selectivity for the PP2A enzyme, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Another advantage is the compound's potent antitumor activity, which makes it a promising candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide. One direction is to further investigate the compound's potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods for the compound to improve its purity and yield. Additionally, future studies could focus on the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Finally, the development of more potent and selective inhibitors of the PP2A enzyme could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide involves the reaction of 4-chloroaniline with N,N-dimethylglycine in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to selectively inhibit the PP2A enzyme, which is overexpressed in many cancer cells and is involved in the regulation of tau protein phosphorylation in Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUIMLHHJVWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
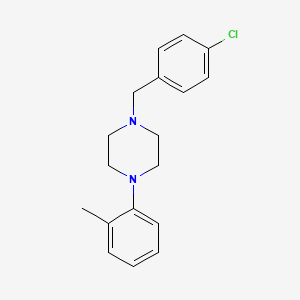
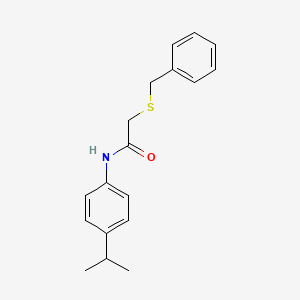

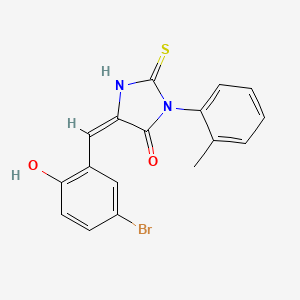

![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
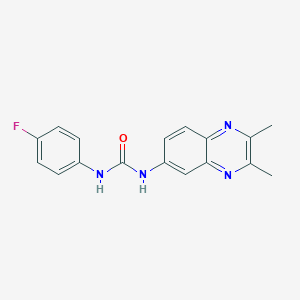



![N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5709326.png)